molecular formula C17H21NO5S B555588 Benzyl 2-aminopropanoate 4-methylbenzenesulfonate CAS No. 46229-47-4

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Cat. No.: B555588
CAS No.: 46229-47-4
M. Wt: 351.4 g/mol
InChI Key: NWOPHJSSBMABBD-UHFFFAOYSA-N
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Description

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (C₁₇H₂₁NO₅S) is an organic salt comprising a benzyl ester of 2-aminopropanoic acid (alanine derivative) paired with a 4-methylbenzenesulfonate (tosylate) counterion. This compound is structurally characterized by:

  • Benzyl ester moiety: Enhances lipophilicity, aiding in solubility modulation for pharmaceutical applications.
  • 2-Aminopropanoate backbone: A chiral α-amino acid ester, often used as a protected intermediate in peptide synthesis.
  • Tosylate group: Improves crystallinity and stability, facilitating purification .

Properties

IUPAC Name

benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPHJSSBMABBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956804
Record name 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1)
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35386-78-8, 42854-62-6
Record name Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
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Record name O-Benzyl-DL-alanine toluene-p-sulphonate
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Record name O-Benzyl-L-alanine toluene-p-sulphonate
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Record name 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1)
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Record name O-benzyl-L-alanine toluene-p-sulphonate
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Preparation Methods

Acid-Catalyzed Esterification and Salt Formation

The most direct method for synthesizing benzyl 2-aminopropanoate 4-methylbenzenesulfonate involves the esterification of alanine with benzyl alcohol, followed by salt formation with p-toluenesulfonic acid. A notable procedure from ChemicalBook achieves a 92% yield through the following steps:

  • Deprotonation and Extraction :
    A mixture of 33.0 g of the p-toluenesulfonic acid salt of L-alanine benzyl ester (47.7 wt% alanine ester, 50.8 wt% p-toluenesulfonic acid) is dissolved in 99.0 g of water under a nitrogen atmosphere. Toluene (94.5 g) is added, and the solution is cooled to 5°C. Triethylamine (10.8 g, 107 mmol) is added dropwise over 2 hours to deprotonate the ammonium salt, liberating the free amine. Liquid-liquid extraction with toluene isolates the product into the organic phase .

  • Concentration and Crystallization :
    The combined organic layers are concentrated under reduced pressure (8.0–4.7 kPa) at 31–42°C, yielding a toluene solution containing 14.5 g (80.7 mmol) of L-alanine benzyl ester. Subsequent treatment with p-toluenesulfonic acid in a polar solvent (e.g., ethanol) precipitates the target salt .

Key Optimization Parameters :

  • Temperature control (<5°C) minimizes side reactions.

  • Triethylamine acts as a base to neutralize the sulfonic acid, driving the equilibrium toward ester formation .

Impurity Control in Large-Scale Synthesis

A patent by CN102964256A highlights the importance of controlling the molar ratio of reactants to suppress impurities like bis(4-nitrobenzyl)-dimethylammonium bromide. Although focused on a different compound, its principles apply broadly:

Single Batch Molar Percentage of p-Nitrobenzyl BromideImpurity A Concentration
20%8.5%
7%1.5%
3%0.4%

Maintaining the molar percentage of p-nitrobenzyl bromide below 7% reduces impurity levels to 1.5%, ensuring high-purity product . For this compound, analogous strategies involve:

  • Gradual reagent addition to prevent local excess.

  • Inert atmosphere (e.g., nitrogen) to avoid oxidation .

Crystallization and Purification Techniques

The final product’s purity depends on crystallization conditions. US9464043B2 emphasizes solvent selection for hydroxy-benzylbenzene derivatives, recommending:

  • Ethanol/water mixtures for high solubility at elevated temperatures and rapid precipitation upon cooling.

  • Slow cooling rates (0.5–1°C/min) to favor large, pure crystals.

For this compound, analogous protocols use toluene for extraction and ethanol for recrystallization, achieving >98% purity .

Scalability and Industrial Considerations

Industrial production requires cost-effective and reproducible methods. The ChemicalBook procedure is scalable due to:

  • Liquid-liquid extraction : Efficient separation without chromatography.

  • Low-temperature operation : Reduces energy costs.

  • Recyclable solvents : Toluene and water can be reclaimed.

However, alternatives like carbodiimide coupling may face scalability challenges due to reagent costs (EDC, HOBt).

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Chemical Reactivity

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate undergoes several chemical reactions:

  • Oxidation : Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction : The sulfonate group can be reduced to a sulfide with reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can replace the sulfonate group with other functional groups.

Table 1: Summary of Chemical Reactions

Reaction TypeMajor ProductsCommon Reagents
OxidationSulfoxides/SulfonesHydrogen peroxide
ReductionSulfidesLithium aluminum hydride
SubstitutionVarious derivativesAmines or thiols

Chemistry

In organic synthesis, this compound serves as an important intermediate for producing complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes.

Biology

The compound is utilized in studying enzyme-substrate interactions and protein modifications. Its potential as an enzyme inhibitor or modulator allows researchers to explore biochemical pathways relevant to diseases.

Medicine

This compound has been investigated for its potential therapeutic applications. It serves as a precursor in drug development, particularly in oncology, where compounds targeting specific enzymes can have significant therapeutic effects.

The biological activity of this compound primarily arises from its interactions with molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Protein Interactions : The compound can influence protein folding and stability, affecting cellular processes like signal transduction.

Case Study Insights

  • A study demonstrated that Benzyl 2-aminopropanoate derivatives exhibited micromolar inhibition of specific cancer-related proteins, suggesting their utility in targeted cancer therapies .
  • Research highlighted its role as a biochemical probe for investigating enzyme mechanisms, providing insights into metabolic pathways relevant to drug metabolism .

Table 2: Comparison of Related Compounds

CompoundStructural FeaturesUnique Properties
Benzyl 2-aminopropanoateBenzyl esterModerate reactivity
Benzyl 2-amino-3-phenylpropanoateLacks sulfonate groupLess soluble
This compoundContains sulfonate groupHigh reactivity and solubility

Mechanism of Action

The mechanism of action of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure and functional groups . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference ID
Benzyl 2-amino-3-benzylsulfanylpropanoate; 4-methylbenzenesulfonic acid C₂₄H₂₇NO₅S₂ 473.61 Contains a benzylsulfanyl substituent; higher molecular weight. Potential thiol-based drug intermediates.
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate C₂₃H₂₄FNO₅S 469.51 Fluorophenyl group enhances metabolic stability; chiral center. Antiviral or CNS drug intermediates.
Benzyl L-leucinate 4-methylbenzenesulfonate C₂₀H₂₇NO₅S 417.50 Branched alkyl chain (leucine backbone); improves membrane permeability. Peptide synthesis, antibiotics.
Benzyl tyrosinate 4-methylbenzenesulfonate C₂₃H₂₅NO₆S 475.52 Phenolic hydroxyl group (tyrosine); facilitates hydrogen bonding. Enzyme inhibitors, hormone analogs.

Physicochemical Properties

  • Melting Points : Tosylate derivatives often have higher melting points (>150°C) due to ionic interactions, though exact data for the target compound is unavailable .
  • Solubility : Benzyl esters improve solubility in organic solvents (e.g., dichloromethane, ethyl acetate), while the tosylate enhances water solubility for salt forms .

Biological Activity

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is a compound that has garnered interest in various fields of scientific research, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Overview of the Compound

This compound is characterized by its unique structural features, which include a benzyl group, an aminopropanoate moiety, and a 4-methylbenzenesulfonate group. These features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It can function as an enzyme inhibitor or modulator , influencing various biochemical pathways. The compound's effects are mediated through binding to active sites on enzymes or proteins, which alters their function and activity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in disease models.
  • Protein Interactions : It can affect protein folding and stability, influencing cellular processes such as signal transduction and gene expression.

Biological Applications

This compound has several notable applications in biological research:

  • Enzyme Mechanism Studies : It is employed to study enzyme-substrate interactions and the mechanisms by which enzymes catalyze reactions.
  • Drug Development : The compound serves as a precursor in the synthesis of potential therapeutic agents, particularly in oncology.
  • Chemical Biology : Its ability to modify proteins makes it useful for probing biological systems and understanding disease mechanisms .

Case Studies

  • Cancer Research : In studies focused on cancer cell lines, this compound has shown promise as an inhibitor of specific kinases involved in cell proliferation. For instance, high-throughput screening revealed its potential to disrupt mitotic processes in centrosome-amplified cancer cells .
    StudyFindings
    High-throughput screeningIdentified as an inhibitor of HSET (KIFC1) with micromolar potency.
    Cancer cell assaysInduced multipolarity in treated cells, leading to increased cell death.
  • Enzyme Interaction Studies : The compound has been utilized in enzyme kinetics studies to elucidate its role as an inhibitor for various enzymes, demonstrating significant inhibition rates at low concentrations .
PropertyValue
Molecular FormulaC₁₃H₁₅NO₃S
Molecular WeightApprox. 265.34 g/mol
SolubilitySoluble in organic solvents

Biological Activity Summary

Activity TypeDescription
Enzyme InhibitionYes (specific kinases)
Protein ModulationYes (affects folding/stability)
Therapeutic PotentialInvestigated for drug synthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 2-aminopropanoate 4-methylbenzenesulfonate and characterizing its purity?

  • Methodology :

  • Synthesis : The compound is typically synthesized via carbodiimide-mediated coupling reactions, where the carboxyl group of 2-aminopropanoic acid is activated using reagents like DCC (dicyclohexylcarbodiimide) and subsequently esterified with benzyl alcohol. Tosylation of the intermediate with 4-methylbenzenesulfonic acid ensures salt formation .
  • Characterization :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm esterification and sulfonate salt formation. Key signals include aromatic protons (7.2–7.8 ppm for benzyl and tosyl groups) and methyl groups (2.4 ppm for tosyl) .
  • X-ray Crystallography : Employ SHELX programs for structure refinement. For example, monoclinic systems (space group P21/nP2_1/n) are common for sulfonate salts, with unit cell parameters such as a=14.6392A˚,b=5.7111A˚,c=17.5295A˚a = 14.6392 \, \text{Å}, b = 5.7111 \, \text{Å}, c = 17.5295 \, \text{Å} (observed in analogous compounds) .

Q. How does the 4-methylbenzenesulfonate group influence reactivity in peptide synthesis?

  • Role of Tosylate :

  • The tosylate acts as a counterion, stabilizing the zwitterionic form of the amino acid ester. It also enhances solubility in polar solvents (e.g., DMF), facilitating solid-phase peptide synthesis (SPPS). The sulfonate group’s electron-withdrawing nature improves the leaving-group ability during coupling reactions .
    • Practical Consideration : Pre-activation of the ester with HOBt (hydroxybenzotriazole) minimizes racemization during peptide bond formation .

Q. What handling and storage protocols are critical for maintaining compound stability?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation. The compound is sensitive to heat and moisture .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during reactions to avoid ester hydrolysis. Conduct reactions under inert gas (N2_2/Ar) to limit oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for sulfonate salts using computational tools?

  • Approach :

  • Software : Use Mercury CSD 2.0 for visualization and packing similarity analysis. Compare experimental data (e.g., torsion angles, hydrogen-bonding networks) with entries in the Cambridge Structural Database (CSD) .
  • Refinement : Apply SHELXL for high-resolution refinement. For example, discrepancies in bond lengths (e.g., C–S in tosyl groups) can be resolved using restraints and constraints based on prior sulfonate structures .
    • Example : In a related compound (2-Aminoanilinium 4-methylbenzenesulfonate), torsion angles like C2–C1–C6–C5=1.7\text{C2–C1–C6–C5} = -1.7^\circ and N1–C1–C6–C5=176.40\text{N1–C1–C6–C5} = 176.40^\circ were critical for validating the structure .

Q. What strategies effectively analyze substituent effects on physicochemical properties of benzyl aminopropanoate derivatives?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate) and compare solubility, logPP, and hydrogen-bonding capacity. Substituents like –OH or –SO3_3H significantly alter hydrophilicity and receptor binding .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects. For instance, methylsulfonyl groups enhance bioavailability by increasing solubility (~0.68 logPP reduction) .

Q. How can synthetic yields and purity be optimized for high-throughput applications?

  • Optimization Steps :

  • Purification : Use flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Yield Improvement : Pre-cool reaction mixtures to 0°C during esterification to suppress side reactions. Catalytic DMAP (4-dimethylaminopyridine) accelerates tosylate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
Reactant of Route 2
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

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